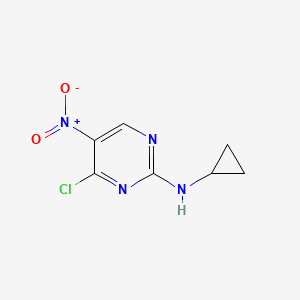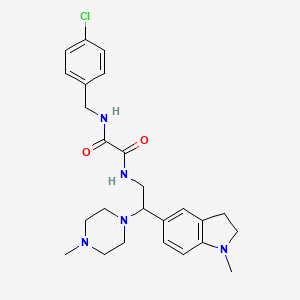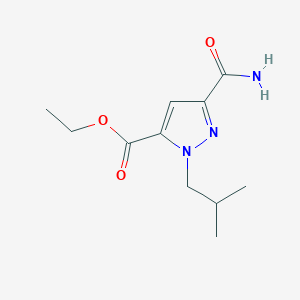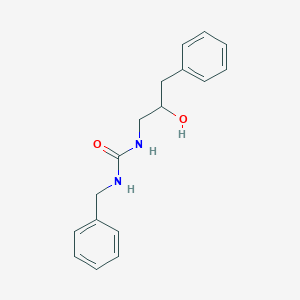![molecular formula C24H25N3O2 B2893034 3-Cyclopropyl-6-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2320545-37-5](/img/structure/B2893034.png)
3-Cyclopropyl-6-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-6-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a pyridazine derivative that has been synthesized using a unique method, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-6-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine is not fully understood. However, it has been shown to inhibit the activity of several enzymes and proteins that are involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-Cyclopropyl-6-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and proteins that are involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Cyclopropyl-6-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine in lab experiments include its high potency and selectivity against cancer cells and its anti-inflammatory and analgesic effects. However, its limitations include its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-Cyclopropyl-6-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine. These include:
1. Further studies on the mechanism of action of the compound to better understand its effects on cancer cells and inflammation.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Preclinical studies to evaluate the safety and efficacy of the compound in animal models.
4. Studies on the pharmacokinetics and pharmacodynamics of the compound to determine its optimal dosing and administration.
5. Development of analogs of the compound to improve its solubility and selectivity against cancer cells.
Conclusion:
In conclusion, 3-Cyclopropyl-6-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine is a promising compound with potential applications in medicinal chemistry. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action and physiological effects have been extensively studied. Further research is needed to fully understand its effects on cancer cells and inflammation, and to evaluate its safety and efficacy in animal models.
Synthesemethoden
The synthesis of 3-Cyclopropyl-6-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine involves several steps. The first step is the preparation of 2-(4-chlorophenyl)hydrazinecarboxamide, which is then reacted with 2-bromo-5-cyclopropylpyridazine to obtain 3-cyclopropyl-6-(2-(4-chlorophenyl)hydrazinyl)pyridazine. This intermediate is then treated with 1-(naphthalene-2-carbonyl)piperidine to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-6-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine has potential applications in medicinal chemistry. It has been shown to have potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Eigenschaften
IUPAC Name |
[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-24(21-8-5-18-3-1-2-4-20(18)15-21)27-13-11-17(12-14-27)16-29-23-10-9-22(25-26-23)19-6-7-19/h1-5,8-10,15,17,19H,6-7,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANUMEAUMNOSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]thiane-4-carboxylate](/img/structure/B2892958.png)
![2-Methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine](/img/structure/B2892959.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2892963.png)
![2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2892965.png)
![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2892966.png)




![2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile](/img/structure/B2892973.png)
